molecular formula C12H12O4 B3917563 methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate

methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate

Cat. No. B3917563
M. Wt: 220.22 g/mol
InChI Key: KAQIFZRTEIWJID-JXMROGBWSA-N
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Description

Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate, also known as MHO, is a synthetic compound that has attracted attention in the scientific community due to its potential applications in various fields. This molecule is a member of the chalcone family and is known for its antioxidant and anti-inflammatory properties. In

Scientific Research Applications

Synthesis of Related Compounds

  • Synthesis of Food-Flavoring Substances : The compound has been utilized in the synthesis of substances used in food flavoring. Specifically, it served as a starting material for synthesizing 2-Hydeoxy-3-methyl-2-hexen-4-olid, which is a food-flavoring substance (Stach, Huggenberg & Hesse, 1987).

  • High-Performance Liquid Chromatography (HPLC) : Methyl ester derivatives of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a related compound, have been used as fluorogenic labeling reagents for HPLC of biologically important thiols (Gatti, Cavrini, Roveri & Pinzauti, 1990).

  • Synthesis of Phthalates : It has been used in the regioselective synthesis of 3-Hydroxyphthalates and 2-Hydroxyterephthalates via chelation-controlled cyclization (Shkoor et al., 2010).

Medicinal Chemistry and Pharmacology

  • Antibacterial Properties : Methyl butenoates have shown in vitro activity against drug-sensitive and resistant strains of Staphylococcus aureus. They inhibit MenB in the bacterial menaquinone biosynthesis pathway (Matarlo et al., 2016).

  • Synthesis of Biologically Active Compounds : Derivatives of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, synthesized via Friedel–Crafts acylation, are important intermediates for the synthesis of biologically active compounds, including ACE inhibitors (Zhang, Khan, Gong & Lee, 2009).

3

. Breast Cancer Treatment : 4-Oxo-butenoic acid derivatives, which are structurally related to methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate, have shown promising anti-tumor properties against breast carcinoma (Miles et al., 1958).

Chemical Synthesis and Analysis

  • Synthesis of Chromenes and Chromones : A method for preparing methyl 4-hydroxy-2-(trifluoromethyl)-4H-chromenes-3-carboxylate derivatives has been developed using a trifluoromethylated building block closely related to methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate (Wen et al., 2012).

  • Synthesis of Enaminones : The synthesis and characterization of enaminones using derivatives of dehydroacetic acid, which includes compounds structurally similar to methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate, have been explored for their potential in forming complexes with various elements (Cindrić et al., 2004).

properties

IUPAC Name

methyl (E)-4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-8-3-5-9(6-4-8)10(13)7-11(14)12(15)16-2/h3-7,13H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQIFZRTEIWJID-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CC(=O)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\C(=O)C(=O)OC)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate
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methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate
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methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate
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methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate
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methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate
Reactant of Route 6
methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-butenoate

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